2H-Tetrazol-2-acetic acid

Descripción general

Descripción

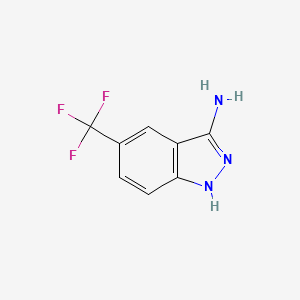

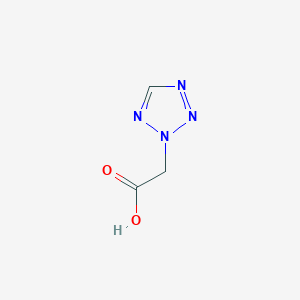

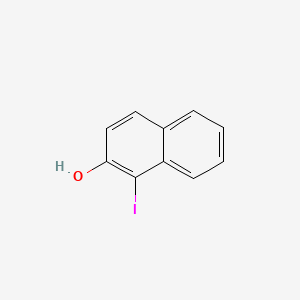

2H-Tetrazol-2-acetic acid and its derivatives are a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. These compounds are characterized by the presence of a tetrazole ring, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom, and an acetic acid moiety.

Synthesis Analysis

The synthesis of tetrazole acetic acid derivatives involves various methods. For instance, 2H-Azirine-2-carbonyl azides can be rearranged into derivatives of 2-(1H-tetrazol-1-yl)acetic acid through interactions with O- and S-nucleophiles, catalyzed by tertiary amines or hydrazoic acid . Another synthesis route starts with 5-amino tetrazole, which is obtained from hydrazine hydrate and cyanamide, followed by deamination to yield 1H-tetrazole, and finally, nucleophilic substitution with chloroacetic acid under basic conditions to produce 1H-tetrazole acetic acid .

Molecular Structure Analysis

The molecular structure of tetrazole acetic acid derivatives has been elucidated using various spectroscopic methods. X-ray diffraction studies have shown that (tetrazol-5-yl)acetic acid exists in the solid state as a 1H-tautomer and forms a two-dimensional network in the crystal through intermolecular hydrogen bonds . Infrared spectroscopy and DFT calculations have been used to analyze the vibrational modes of these compounds .

Chemical Reactions Analysis

Tetrazole acetic acid derivatives participate in a variety of chemical reactions. They can form coordination compounds with metal ions such as Nd(III) and Dy(III), resulting in structures that exhibit catalytic properties for polymerization reactions . The thermal decomposition and photochemistry of these compounds have also been studied, revealing that they can undergo decarboxylation in the presence of water and form various photoproducts upon UV irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole acetic acid derivatives are influenced by their molecular structure. The presence of both carboxylic and tetrazolyl groups in the same molecule makes them interesting for studies on isosterism . The coordination behavior of these compounds with metals leads to the formation of structures with different dimensionalities and coordination modes, which can affect their physical properties and reactivity . The thermal behavior of these compounds has been characterized using calorimetry and thermogravimetric analysis, providing insights into their stability and decomposition kinetics .

Aplicaciones Científicas De Investigación

Synthesis Applications

Radiochemical Synthesis : Tetrazoles like [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid are utilized as intermediates in the synthesis of biologically active molecules for metabolic profiling studies. This specific compound was prepared from K14 CN, demonstrating tetrazoles' role in radiochemical synthesis (Maxwell & Tran, 2017).

Ligand in Catalysis : Tetrazole derivatives, such as 1-(2-Iodophenyl)-1H-tetrazole, have been effectively used as ligands in catalytic processes like the Heck reaction, showcasing their utility in facilitating chemical transformations (Gupta, Song & Oh, 2004).

Multicomponent Reactions : Tetrazole derivatives are pivotal in medicinal chemistry and drug design, not only for their bioisosterism with carboxylic acid and amide moieties but also for their metabolic stability. They are used in multicomponent reactions (MCR) to create diverse and complex chemical structures, though MCR pathways to tetrazoles are still being explored (Neochoritis, Zhao & Dömling, 2019).

Synthesis of Superoxide Scavengers : A series of 5-aryl-2H-tetrazoles, including 5-aryl-2H-tetrazole-2-acetic acids, have been synthesized and tested for superoxide scavenging activity. These compounds display potential as superoxide scavengers in vitro (Maxwell, Wasdahl, Wolfson & Stenberg, 1984).

Chemical and Physical Properties

Copper-Catalyzed Reactions : Tetrazole-1-acetic acid serves as a superior ligand for copper-catalyzed N-arylation of imidazoles with aryl iodides, facilitating chemical reactions under mild conditions without the need for an inert atmosphere (Wu, Liu, Ma, Xie & Dai, 2013).

- metals like neodymium, exhibiting diverse structural properties and luminescent properties. These compounds are of interest in solid-state chemistry and material science for their unique properties and potential applications (Zou, Zhu, Li, Li, Wu, Li, Yang, Zhang, Miao & Xie, 2014).

Tautomers and Conformers Study : Research on monomers of (tetrazol-5-yl)-acetic acid (TAA) has provided insights into the conformational and tautomeric compositions of these compounds, crucial for understanding their chemical behavior in various applications. These studies are significant in the field of computational chemistry and molecular modeling (Araujo-Andrade, Reva & Fausto, 2014).

Energetic Materials Development : Tetrazole derivatives, such as 5-(trinitromethyl)-2H-tetrazole, have been synthesized and characterized for their potential as highly energetic materials. These compounds are of particular interest in the field of materials science and engineering for applications that require high-energy materials (Haiges & Christe, 2013).

Catalysis in Organic Synthesis : Tetrazole-5-acetic acid has been used as an organocatalyst in the synthesis of various organic compounds, demonstrating its versatility and efficiency in facilitating chemical reactions under specific conditions (Mondal, Khan & Mitra, 2019).

Structural Analysis and Coordination Chemistry

Crystal Structure Characterization : The synthesis of 2-(1H-tetrazol-1-yl) acetic acid complexes with lanthanum salts has led to the characterization of their crystal structures, contributing to the field of coordination chemistry and crystallography (Ding, Zhang, Li, Fan & Hou, 2009).

Copper-Catalyzed Domino Reactions : The use of tetrazole-1-acetic acid in copper-catalyzed domino reactions for the synthesis of indoles showcases its role in enhancing chemical transformations, relevant in organic synthesis and catalysis (Liu, Li, Xie, Liu, Zhang & Dai, 2016).

Rearrangement in Organic Chemistry : The nucleophile-induced rearrangement of 2H-azirine-2-carbonyl azides into derivatives of 2-(1H-tetrazol-1-yl)acetic acid demonstrates the chemical versatility of tetrazole derivatives, important in synthetic organic chemistry (Efimenko, Tomashenko, Spiridonova, Novikov & Khlebnikov, 2021).

Flow Chemistry Applications : The safe and efficient use of hydrazoic acid in continuous flow reactors for the synthesis of tetrazole derivatives highlights the role of tetrazoles in modern synthetic methodologies, particularly in flow chemistry (Gutmann, Obermayer, Roduit, Roberge & Kappe, 2012).

Coordination Polymers and Luminescence : The formation of coordination polymers based on tetrazolecarboxylate ligands with metals such as lanthanum has been studied, showing interesting structural properties and luminescent behavior, relevant in materials science (Shen, Min, Wang, Xu, Chen, Yang, Zhang, Wu, Yang & Wei, 2016).

Safety and Hazards

Direcciones Futuras

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The synthesis of new drugs is a traditional area that fosters the development of the chemistry of tetrazoles .

Mecanismo De Acción

Target of Action

2H-Tetrazol-2-acetic acid, also known as 2H-Tetrazole-2-acetic acid, is a compound that has been found to have diverse biological applications . This means they can mimic the function of carboxylic acids in biological systems, interacting with the same targets and exerting similar effects .

Mode of Action

The mode of action of 2H-Tetrazol-2-acetic acid involves its interaction with its targets in a way that is advantageous for receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This allows the compound to interact effectively with its targets, leading to various downstream effects .

Biochemical Pathways

These include antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Each of these activities likely involves different biochemical pathways, with the compound exerting its effects through its interaction with various targets.

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids . This suggests that 2H-Tetrazol-2-acetic acid may have good bioavailability, as it can penetrate more easily through cell membranes .

Result of Action

The result of the action of 2H-Tetrazol-2-acetic acid would depend on the specific targets and pathways it affects. Given the wide range of biological activities associated with tetrazoles, the effects could be diverse . For example, if the compound acts on targets involved in inflammation, it could have anti-inflammatory effects .

Propiedades

IUPAC Name |

2-(tetrazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c8-3(9)1-7-5-2-4-6-7/h2H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHXBGMQUWRUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176138 | |

| Record name | 2H-Tetrazol-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Tetrazol-2-acetic acid | |

CAS RN |

21743-64-6 | |

| Record name | 2H-Tetrazole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21743-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tetrazol-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021743646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazol-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-tetrazol-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the position of the pyridyl substituent on the 2H-tetrazol-2-acetic acid scaffold affect anti-inflammatory potency?

A1: Research indicates that the attachment point of the pyridyl group significantly influences the anti-inflammatory activity of 2H-tetrazol-2-acetic acids, esters, and amides. For instance, in the acetic acid ester, acetic acid, and acetamide series, compounds with 2- and 4-pyridyl substitutions generally exhibited higher potency than their 3-pyridyl counterparts. [] This suggests that the specific position of the pyridyl group influences the interaction with the biological target and, consequently, the anti-inflammatory effect.

Q2: How does the structure of 2H-tetrazol-2-acetic acid derivatives influence their anti-inflammatory activity?

A2: Studies exploring Structure-Activity Relationships (SAR) reveal that modifications to the 2H-tetrazol-2-acetic acid scaffold significantly impact anti-inflammatory activity.

- Pyridyl Substituent Position: As mentioned earlier, the position of the pyridyl group (2-, 3-, or 4-) on the tetrazole ring influences potency. []

- Alpha-Substituents: The presence or absence of a methyl group at the alpha position also plays a role. In esters and amides, compounds without the methyl group (R2 = H) were generally more potent, while the opposite was observed for acetic acids. []

Q3: What is the general order of anti-inflammatory potency observed across different 2H-tetrazol-2-acetic acid derivative classes?

A3: Although specific structural modifications can shift the balance, a general trend in potency emerges: amides typically exhibit greater anti-inflammatory effects than esters, followed by the corresponding acids. [, ] This suggests that the amide group contributes favorably to the interaction with the biological target responsible for the anti-inflammatory action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)